molecular formula C23H24N4O3 B15019402 4-(4-methylpiperidin-1-yl)-N-(2-methylquinolin-8-yl)-3-nitrobenzamide

4-(4-methylpiperidin-1-yl)-N-(2-methylquinolin-8-yl)-3-nitrobenzamide

Katalognummer: B15019402
Molekulargewicht: 404.5 g/mol
InChI-Schlüssel: NHHPDMGPBUCVPV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-methylpiperidin-1-yl)-N-(2-methylquinolin-8-yl)-3-nitrobenzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various fields such as medicinal chemistry, pharmacology, and materials science due to their diverse biological activities and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methylpiperidin-1-yl)-N-(2-methylquinolin-8-yl)-3-nitrobenzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperidine Derivative: Starting with 4-methylpiperidine, the compound can be synthesized through alkylation or acylation reactions.

    Quinoline Derivative Synthesis: The 2-methylquinoline moiety can be synthesized through Friedländer synthesis, which involves the condensation of aniline derivatives with ketones.

    Coupling Reaction: The final step involves coupling the piperidine and quinoline derivatives with 3-nitrobenzoyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Using catalysts to enhance reaction rates.

    Solvents: Selecting appropriate solvents to dissolve reactants and control reaction temperatures.

    Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-methylpiperidin-1-yl)-N-(2-methylquinolin-8-yl)-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced using hydrogenation or other reducing agents.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Formation of various substituted benzamides.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Wirkmechanismus

The mechanism of action of 4-(4-methylpiperidin-1-yl)-N-(2-methylquinolin-8-yl)-3-nitrobenzamide depends on its specific biological target. Generally, such compounds may:

    Bind to Enzymes: Inhibit or activate specific enzymes involved in metabolic pathways.

    Interact with Receptors: Modulate receptor activity to produce therapeutic effects.

    Affect Cellular Processes: Influence cellular signaling pathways, leading to changes in cell behavior.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(4-methylpiperidin-1-yl)-N-(2-methylquinolin-8-yl)-3-aminobenzamide: Similar structure but with an amine group instead of a nitro group.

    4-(4-methylpiperidin-1-yl)-N-(2-methylquinolin-8-yl)-3-chlorobenzamide: Contains a chlorine atom instead of a nitro group.

Uniqueness

4-(4-methylpiperidin-1-yl)-N-(2-methylquinolin-8-yl)-3-nitrobenzamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

For detailed and specific information, consulting scientific literature and databases is recommended.

Eigenschaften

Molekularformel

C23H24N4O3

Molekulargewicht

404.5 g/mol

IUPAC-Name

4-(4-methylpiperidin-1-yl)-N-(2-methylquinolin-8-yl)-3-nitrobenzamide

InChI

InChI=1S/C23H24N4O3/c1-15-10-12-26(13-11-15)20-9-8-18(14-21(20)27(29)30)23(28)25-19-5-3-4-17-7-6-16(2)24-22(17)19/h3-9,14-15H,10-13H2,1-2H3,(H,25,28)

InChI-Schlüssel

NHHPDMGPBUCVPV-UHFFFAOYSA-N

Kanonische SMILES

CC1CCN(CC1)C2=C(C=C(C=C2)C(=O)NC3=CC=CC4=C3N=C(C=C4)C)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.